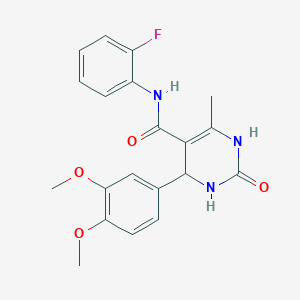

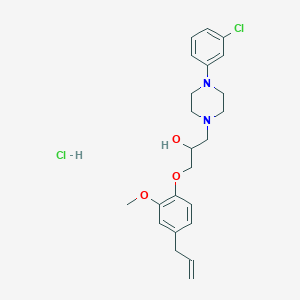

![molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8](/img/structure/B2586503.png)

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

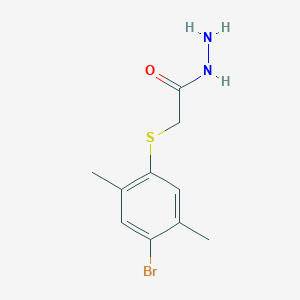

4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound with the CBNumber: CB7709010 . It is also known as 4-{[(adamantan-1-yl)amino]methyl}-1,2-dihydrophthalazin-1-one .

Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is complex, with an adamantylamino group attached to a phthalazinone ring . The adamantylamino group consists of a tricyclo[3.3.1.13,7]dec-1-ylamino group .Applications De Recherche Scientifique

Antimicrobial Activity

The adamantyl group is known to enhance the lipophilicity of compounds, which can significantly affect their biological availability. This property is leveraged in the development of new antimicrobial agents. The incorporation of the adamantyl moiety into phthalazinone derivatives has been shown to produce compounds with promising antimicrobial properties . These compounds can be used to target a variety of microbial pathogens, potentially leading to the development of new classes of antibiotics.

Anti-inflammatory Activity

Compounds with an adamantyl group have been studied for their anti-inflammatory activities. Specifically, derivatives of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone have been synthesized and evaluated for their potential to reduce inflammation. These compounds could be important in the treatment of chronic inflammatory diseases and are a subject of ongoing research to understand their mechanisms of action and therapeutic potential .

Synthesis of Functional Derivatives

The high reactivity of adamantane derivatives, including phthalazinone variants, allows for their use as starting materials in the synthesis of various functional derivatives. These derivatives can be tailored for specific applications, such as high-energy fuels, oils, bioactive compounds, and pharmaceuticals . The versatility of these compounds makes them valuable in a wide range of scientific and industrial applications.

Development of Sigma Receptor Ligands

Adamantane derivatives have been explored as alternative moieties for metabolically labile rings in sigma receptor ligands. These ligands are important in the study of the central nervous system and have implications in therapeutic fields such as depression, anxiety, schizophrenia, and drug abuse treatment. The use of adamantane in these compounds can improve metabolic stability and enhance binding properties .

Cancer Research

Adamantane-containing compounds have shown selectivity towards certain cancer cell lines, including leukemia and melanoma. This selectivity is crucial for the development of targeted cancer therapies that minimize damage to healthy cells. Research in this area focuses on understanding the interactions between these compounds and cancer cells, with the goal of developing more effective and less toxic treatments .

Polymerization Reactions

Unsaturated adamantane derivatives, including those related to phthalazinone, are of interest in polymerization reactions. They offer opportunities for creating higher diamond-like bulky polymers, known as diamondoids. These materials have potential applications in creating new materials based on natural and synthetic nanodiamonds, which could revolutionize material sciences .

Orientations Futures

Research in adamantane chemistry, including compounds like 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone, is promising . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Propriétés

IUPAC Name |

4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRLKLUAEKHQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

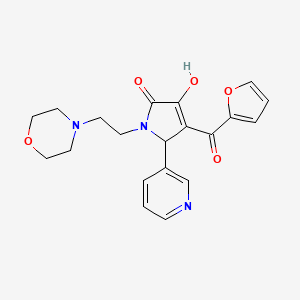

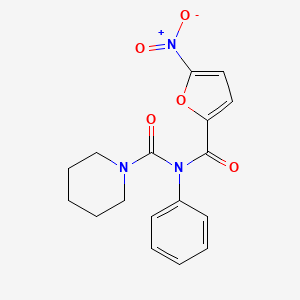

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

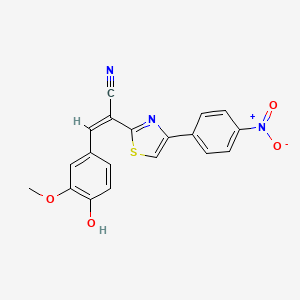

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

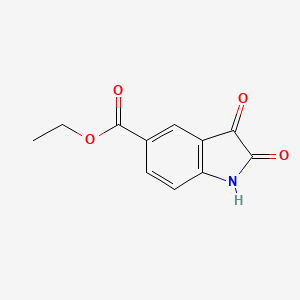

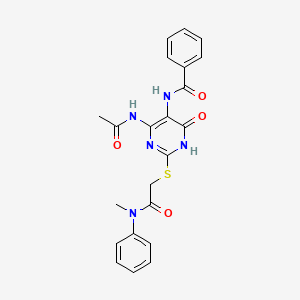

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)